molecular formula C11H9Cl B1626840 2-Chloro-1-methylnaphthalene CAS No. 20601-21-2

2-Chloro-1-methylnaphthalene

Cat. No.: B1626840
CAS No.: 20601-21-2
M. Wt: 176.64 g/mol
InChI Key: PETFQBPMSMMWNM-UHFFFAOYSA-N
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Description

2-Chloro-1-methylnaphthalene is an organic compound with the molecular formula C11H9Cl. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a methyl group at the first position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-methylnaphthalene can be synthesized through the chlorination of 2-methylnaphthalene. The reaction typically involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The process can be carried out in the presence or absence of a solvent, and it often results in both substitution and addition products .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted naphthalenes.

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

Scientific Research Applications

2-Chloro-1-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylnaphthalene involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions due to the presence of the chlorine atom, which makes the aromatic ring more reactive. This reactivity allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    2-Chloronaphthalene: Similar structure but lacks the methyl group.

    1-Chloro-2-methylnaphthalene: Chlorine and methyl groups are positioned differently.

    2-Methylnaphthalene: Lacks the chlorine atom.

Uniqueness: 2-Chloro-1-methylnaphthalene is unique due to the specific positioning of the chlorine and methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-chloro-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETFQBPMSMMWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498115
Record name 2-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20601-21-2
Record name 2-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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